Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate)
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Overview
Description
Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three tridecylmalonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3,5-triyltris(methylene) core, which is then reacted with tridecylmalonate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkoxides in alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) exerts its effects involves its interaction with molecular targets through its functional groups. The ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments. The benzene ring provides a stable framework that can interact with other aromatic systems, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-(benzene-1,3,5-triyl)triacetonitrile
- 1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene
- 5,5’,5’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid
Uniqueness
Hexaethyl 2,2,2-(benzene-1,3,5-triyltris(methylene))tris(2-tridecylmalonate) is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct physical and chemical properties. These features make it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
diethyl 2-[[3,5-bis[2,2-bis(ethoxycarbonyl)pentadecyl]phenyl]methyl]-2-tridecylpropanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H120O12/c1-10-19-22-25-28-31-34-37-40-43-46-49-67(61(70)76-13-4,62(71)77-14-5)55-58-52-59(56-68(63(72)78-15-6,64(73)79-16-7)50-47-44-41-38-35-32-29-26-23-20-11-2)54-60(53-58)57-69(65(74)80-17-8,66(75)81-18-9)51-48-45-42-39-36-33-30-27-24-21-12-3/h52-54H,10-51,55-57H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINKHIBCUUYDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1=CC(=CC(=C1)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)CC(CCCCCCCCCCCCC)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H120O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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